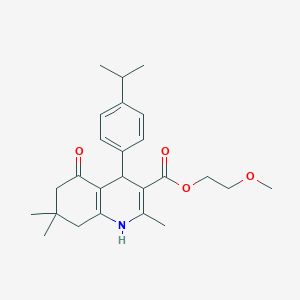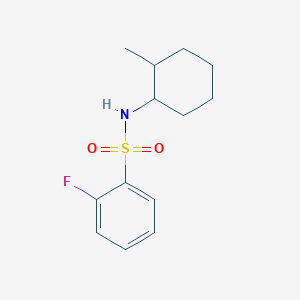![molecular formula C22H27N3O3 B5501117 2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5501117.png)
2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide often involves palladium-catalyzed oxidative aminocarbonylation reactions. For instance, Gabriele et al. (2006) described a new synthesis approach for dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization starting from readily available precursors, showing a significant degree of stereoselectivity (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure and stereochemistry of related compounds are often confirmed through analytical techniques such as X-ray diffraction analysis. This method provides definitive information about the configuration around double bonds and the overall molecular conformation, as illustrated in the research by Gabriele et al. (2006).
Chemical Reactions and Properties
Chemical reactions involving these compounds can exhibit notable stereoselectivity, producing Z isomers preferentially or exclusively. The influence of catalytic conditions, such as the use of PdI2 in conjunction with KI under specific atmospheric conditions, plays a crucial role in the reaction outcomes, as detailed in the synthesis methodologies discussed previously (Gabriele et al., 2006).
科学的研究の応用
Parabens in Aquatic Environments
Parabens, related through the benzyl group in their structure, are widely used as preservatives and have been studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them well from wastewater, parabens are always present at low concentration levels in effluents of wastewater treatment plants. They are biodegradable but ubiquitous in surface water and sediments due to consumption of paraben-based products and continuous introduction into the environment (Haman et al., 2015).
Piperazine Derivatives for Therapeutic Use
Piperazine, a core component of many drugs, has various therapeutic uses such as antipsychotic, antihistamine, antidepressant, anticancer, and more. The versatility of piperazine-based molecules in drug design reflects the broad potential of this chemical structure. Modifications to the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of resultant molecules (Rathi et al., 2016).
Analytical Methods in Antioxidant Activity
The study of antioxidants is crucial in various fields, including medicine and pharmacy. Various tests have been developed to determine the antioxidant activity of compounds, highlighting the importance of chemical reactions in assessing the kinetics or equilibrium states of these processes. These methods have been applied in antioxidant analysis or determining the antioxidant capacity of complex samples, suggesting a possible research application for the compound (Munteanu & Apetrei, 2021).
Environmental Effects of Organic Sunscreen Ingredients
Research on organic ultraviolet filters, including benzophenones, has raised concerns about their environmental impact. These compounds have been detected in various water sources worldwide and are not easily removed by standard wastewater treatment processes. Their presence in aquatic environments poses potential risks to ecosystems, indicating the importance of studying similar organic compounds for their environmental behavior and effects (Schneider & Lim, 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-2-11-23-21(26)15-20-22(27)24-12-13-25(20)16-17-7-6-10-19(14-17)28-18-8-4-3-5-9-18/h3-10,14,20H,2,11-13,15-16H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHPKGKJRNLERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)
![3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)

![3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)


![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)

![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)

![1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5501133.png)